

# Potential for drug-drug interactions with Soticlestat and UGT substrates

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Soticlestat |           |
| Cat. No.:            | B610926     | Get Quote |

# Technical Support Center: Soticlestat and UGT Substrate Interactions

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the potential for drug-drug interactions (DDIs) between **soticlestat** and substrates of UDP-glucuronosyltransferase (UGT) enzymes.

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary metabolic pathway for **soticlestat**?

A1: **Soticlestat** is predominantly metabolized by the liver via glucuronidation.[1] The major enzymes involved are UGT1A9 and UGT2B4, with UGT2B4 accounting for approximately 90% of its metabolism.[1][2] Cytochrome P450 (CYP) enzymes, specifically CYP3A, contribute to a lesser extent (about 34%) to its overall metabolism.[2][3]

Q2: Does **soticlestat** inhibit UGT enzymes?

A2: In vitro studies have shown that **soticlestat** does not inhibit the common drug-metabolizing UGT enzymes at clinically relevant concentrations.[2][3] The tested isoforms include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15, UGT2B4, and UGT2B17.[2]







Q3: What about the major metabolite of **soticlestat**, TAK-935-G? Does it inhibit UGT enzymes?

A3: The major glucuronide metabolite of **soticlestat**, TAK-935-G, is also not an inhibitor of the most common UGT enzymes.[2][3][4][5] For all UGT isoforms tested, the half-maximal inhibitory concentration (IC50) values were greater than 200  $\mu$ M, indicating a lack of inhibitory effect.[4]

Q4: Is there a risk of **soticlestat** causing drug-drug interactions with co-administered drugs that are UGT substrates?

A4: Based on current in vitro and clinical data, there is a low risk of **soticlestat** or its major metabolite acting as a perpetrator of clinically significant DDIs with drugs that are UGT substrates.[4][5] Studies have shown that **soticlestat** and TAK-935-G do not inhibit the glucuronidation of several anti-seizure medications that are known UGT substrates.[4][5]

Q5: How does co-administration of a UGT inhibitor affect **soticlestat**'s pharmacokinetics?

A5: A clinical study investigating the effect of mefenamic acid, a strong UGT1A9 inhibitor, on **soticlestat** pharmacokinetics found no clinically significant interaction.[6][7] The geometric mean ratio for the area under the curve (AUC) of **soticlestat** when co-administered with mefenamic acid was 100.6%.[6]

## **Troubleshooting Guide for In Vitro Experiments**



| Issue                                                                                 | Potential Cause                                                                                                                                                                                                                                                     | Troubleshooting Steps                                                                                                                                                                                                                                                                |
|---------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpectedly high inhibition of<br>a UGT substrate in the<br>presence of soticlestat. | 1. Contamination of reagents. 2. Non-specific binding in the assay system. 3. Soticlestat concentration is too high and not clinically relevant. 4. The UGT substrate is also a substrate for CYP enzymes that soticlestat weakly inhibits (e.g., CYP2C19, CYP3A4). | 1. Run appropriate vehicle controls. 2. Include a protein-free control to assess non-specific binding. 3. Reevaluate the soticlestat concentrations based on expected clinical plasma levels. 4. Use specific inhibitors for relevant CYP enzymes to dissect the metabolic pathways. |
| Inconsistent results in soticlestat glucuronidation assays.                           | 1. Variability in the activity of human liver microsomes (HLMs) or recombinant UGT enzymes. 2. Substrate instability. 3. Suboptimal incubation conditions (e.g., pH, co-factor concentration).                                                                      | Qualify each new lot of HLMs or recombinant enzymes with a known substrate. 2. Assess the stability of soticlestat in the assay buffer over the incubation period. 3. Optimize incubation time, protein concentration, and UDPGA concentration.                                      |
| Difficulty in quantifying soticlestat and its glucuronide metabolite.                 | Poor chromatographic separation. 2. Ion suppression in mass spectrometry. 3. Low analytical sensitivity.                                                                                                                                                            | 1. Optimize the LC-MS/MS method (e.g., gradient, column chemistry). 2. Use a stable isotope-labeled internal standard for both soticlestat and TAK-935-G. 3. Prepare calibration standards in a matrix that matches the study samples.                                               |

### **Data Presentation**

Table 1: In Vitro Inhibition of UGT Enzymes by Soticlestat Metabolite (TAK-935-G)



| UGT Isoform                                                                                                   | Substrate               | IC50 (μM) |
|---------------------------------------------------------------------------------------------------------------|-------------------------|-----------|
| UGT1A1                                                                                                        | Estradiol-3-glucuronide | > 200     |
| UGT1A3                                                                                                        | Chenodeoxycholic acid   | > 200     |
| UGT1A4                                                                                                        | Trifluoperazine         | > 200     |
| UGT1A6                                                                                                        | Serotonin               | > 200     |
| UGT1A9                                                                                                        | Propofol                | > 200     |
| UGT2B7                                                                                                        | Zidovudine              | > 200     |
| UGT2B15                                                                                                       | S-Oxazepam              | > 200     |
| UGT2B17                                                                                                       | Testosterone            | > 200     |
| UGT2B4                                                                                                        | Soticlestat             | > 200     |
| Data sourced from in vitro<br>studies using human liver<br>microsomes or UGT2B4-<br>expressing supersomes.[4] |                         |           |

Table 2: Clinical Drug-Drug Interaction Study: **Soticlestat** with a UGT1A9 Inhibitor (Mefenamic Acid)

| Pharmacokinetic<br>Parameter                        | Geometric Mean Ratio (%)<br>(Soticlestat + Mefenamic<br>Acid vs. Soticlestat alone) | 90% Confidence Interval |
|-----------------------------------------------------|-------------------------------------------------------------------------------------|-------------------------|
| Cmax                                                | 107.3                                                                               | Not Reported            |
| AUC                                                 | 100.6                                                                               | Not Reported            |
| Data from a Phase 1 study in healthy volunteers.[6] |                                                                                     |                         |

# **Experimental Protocols**

Protocol 1: In Vitro UGT Inhibition Assay



- Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., soticlestat, TAK-935-G) on the activity of specific UGT isoforms.
- Materials:
  - Human liver microsomes (HLMs) or recombinant UGT-expressing supersomes.
  - Specific UGT probe substrates (see Table 1).
  - Test compound (soticlestat or TAK-935-G).
  - UDP-glucuronic acid (UDPGA).
  - Phosphate buffer (pH 7.4).
  - LC-MS/MS system for analysis.
- Procedure:
  - 1. Prepare a series of dilutions of the test compound in the phosphate buffer.
  - 2. Pre-incubate the HLMs or supersomes with the test compound dilutions at 37°C.
  - 3. Initiate the reaction by adding the specific UGT probe substrate and UDPGA.
  - 4. Incubate for a predetermined time at 37°C.
  - 5. Terminate the reaction by adding a stop solution (e.g., cold acetonitrile).
  - 6. Centrifuge to pellet the protein.
  - 7. Analyze the supernatant for the formation of the glucuronide metabolite of the probe substrate using a validated LC-MS/MS method.
  - 8. Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
  - 9. Determine the IC50 value by fitting the data to a four-parameter logistic model.



### **Visualizations**



Click to download full resolution via product page

Caption: Metabolic pathways of soticlestat.





Click to download full resolution via product page

Caption: Workflow for in vitro UGT inhibition assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase 1 pharmacokinetic and safety study of soticlestat in participants with mild or moderate hepatic impairment or normal hepatic function PMC [pmc.ncbi.nlm.nih.gov]
- 2. soticlestat in vitro metabolism and drug-drug interactions: comprehensive investigations display minimal notable interactions [aesnet.org]
- 3. neurology.org [neurology.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of Strong Inhibition of Cytochrome P450 3A and UDP glucuronosyltransferase 1A9 and Strong Induction of Cytochrome P450 3A on the Pharmacokinetics, Safety, and Tolerability of Soticlestat: Two Drug-Drug Interaction Studies in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Potential for drug-drug interactions with Soticlestat and UGT substrates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610926#potential-for-drug-drug-interactions-with-soticlestat-and-ugt-substrates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com